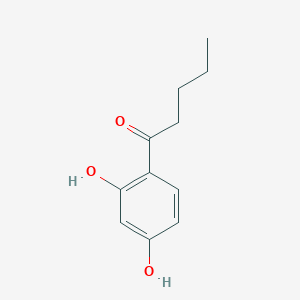
1-(2,4-Dihydroxyphenyl)-1-pentanone
説明
1-(2,4-Dihydroxyphenyl)-1-pentanone, also known as Ethanone, is a chemical compound with the formula C8H8O3 and a molecular weight of 152.1473 . It is also known by other names such as Acetophenone, 2’,4’-dihydroxy-; β-Resacetophenone; Resacetophenone; Resoacetophenone; 2,4-Dihydroxyacetophenone; 2’,4’-Dihydroxyacetophenone; 4-Acetylresorcinol; Resorcinol, 4-acetyl-; beta-Resacetophenone; 1-Acetylbenzene-2,4-diol; 4-Acetyl-1,3-benzenediol .
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions and heterocyclization, demonstrating the flexibility in creating derivatives of 1-(2,4-Dihydroxyphenyl)-1-pentanone. For instance, the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with dimethylformamide leads to heterocyclization, yielding isoflavone and various heterocycles in good yields .Molecular Structure Analysis
The molecular structure of derivatives, such as (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, reveals trans-ring junction cyclohexane rings with E conformation in the C=N double bond, indicating structural diversity within this chemical family.Chemical Reactions Analysis
The reactivity towards ligand bonding and complex formation with metals, as seen in oxo and phenylimido rhenium (V) complexes studies, showcases the chemical versatility and potential for creating novel coordination compounds with unique properties .Physical And Chemical Properties Analysis
The synthesized 2-(2′,4 ′-dihydroxyphenyl) benzimidazole, benzoxazole and benzothiazole are fluorescent and the emission characteristic are very sensitive to the micro-environment. They show a single absorption and dual emission with large Stokes shift originating from excited state intramolecular proton transfer .科学的研究の応用
Atmospheric Chemistry Studies
1-(2,4-Dihydroxyphenyl)-1-pentanone is relevant in atmospheric chemistry, particularly in studies of gas-phase reactions. For instance, its derivative, 5-hydroxy-2-pentanone, is a significant product in the gas-phase reaction of OH radicals with n-pentane in the presence of NO, as explored by Aschmann, Arey, and Atkinson (2003) (Aschmann, Arey, & Atkinson, 2003).
Polymorphism and Thermoanalytical Studies
In the field of crystallography and materials science, polymorphism studies of related compounds like 4′-hydroxyvalerophenone provide valuable insights. Lopes et al. (2017) identified a new polymorph of this compound, contributing to the understanding of its structural and thermal properties (Lopes et al., 2017).
Medical Research
Although not directly related to 1-(2,4-Dihydroxyphenyl)-1-pentanone, its analogs have been studied in medical research. Kubohara (1999) researched the effects of differentiation-inducing factors on leukemia cells, using analogs of this compound (Kubohara, 1999).
Food Chemistry
In food chemistry, the Maillard reaction involving thiamine, cysteine, and xylose produces 5-hydroxy-3-mercapto-2-pentanone. Cerny and Guntz-Dubini (2008) identified and characterized this compound, highlighting its role in flavor chemistry (Cerny & Guntz-Dubini, 2008).
Chemical Synthesis and Characterization
The synthesis and characterization of 1-(2,4-Dihydroxyphenyl)-1-pentanone related compounds have been explored in various studies. Guo Juan (2007) synthesized 2-methyl-2-hydroxy-1-phenyl-1-pentanone, contributing to the knowledge of synthetic procedures and compound properties (Guo Juan, 2007).
Bioinorganic Chemistry
Metal complexes involving derivatives of 1-(2,4-Dihydroxyphenyl)-1-pentanone are studied for their antibacterial and antioxidant properties. Ejidike and Ajibade (2015) synthesized and characterized metal(II) complexes, assessing their potential as antibacterial agents and radical scavengers (Ejidike & Ajibade, 2015).
Atmospheric Reaction Mechanisms
The study of atmospheric reaction mechanisms of compounds like 2-pentanone and 2-heptanone, closely related to 1-(2,4-Dihydroxyphenyl)-1-pentanone, provides insights into their environmental impact. Atkinson, Tuazon, and Aschmann (2000) explored the kinetics and products of gas-phase reactions of these compounds with OH radicals (Atkinson, Tuazon, & Aschmann, 2000).
将来の方向性
特性
IUPAC Name |
1-(2,4-dihydroxyphenyl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-3-4-10(13)9-6-5-8(12)7-11(9)14/h5-7,12,14H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJCHGYLCJUPRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365329 | |
| Record name | 1-(2,4-dihydroxyphenyl)-1-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxyphenyl)-1-pentanone | |
CAS RN |
15116-13-9 | |
| Record name | 1-(2,4-dihydroxyphenyl)-1-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



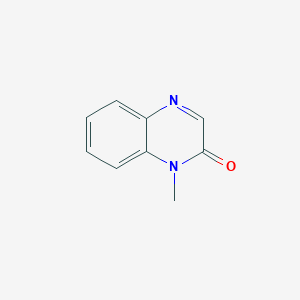

![n-[2-(Methylthio)phenyl]urea](/img/structure/B186247.png)

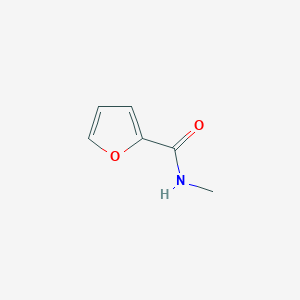
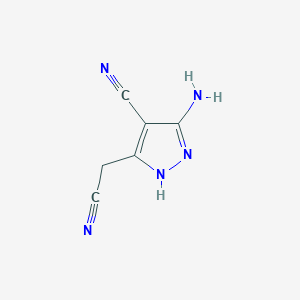
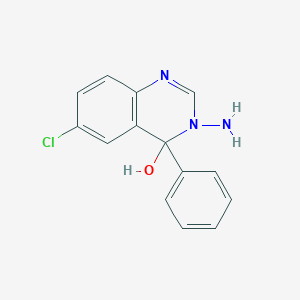

![1-Chloro-3-methylbenzo[f]quinoline](/img/structure/B186255.png)




